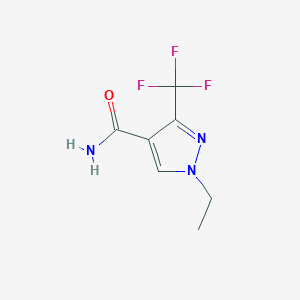

1-ethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide

説明

特性

IUPAC Name |

1-ethyl-3-(trifluoromethyl)pyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F3N3O/c1-2-13-3-4(6(11)14)5(12-13)7(8,9)10/h3H,2H2,1H3,(H2,11,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUGFBPNAJHGZLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C(F)(F)F)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of “1-ethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide” typically involves the introduction of the trifluoromethyl group and the formamide group onto a pyridine ring. One common method is the nucleophilic substitution reaction, where a suitable pyridine derivative is reacted with a trifluoromethylating agent under controlled conditions. The formamide group can be introduced through a formylation reaction using formic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactions are carried out under optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial in achieving efficient production.

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the formamide group, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the formamide group to an amine group, altering the compound’s properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

Oxidation: Carboxylic acids, aldehydes, or ketones.

Reduction: Amines or alcohols.

Substitution: Various substituted pyridine derivatives.

科学的研究の応用

Pharmaceutical Applications

1-Ethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide has shown promise in drug development due to its pharmacokinetic properties. The trifluoromethyl group is known to enhance the efficacy of drug molecules by improving their absorption and distribution characteristics.

Notable Case Studies:

- Antifungal Activity: A series of derivatives synthesized from this compound exhibited significant antifungal activity against pathogens such as Gibberella zeae and Fusarium oxysporum. Compounds derived from this compound demonstrated over 50% inhibition at concentrations of 100 µg/mL, outperforming commercial fungicides like carboxin and boscalid .

- Antiviral Research: The compound has been explored for its potential antiviral properties. Its ability to disrupt viral replication mechanisms makes it a candidate for further investigation in antiviral drug development .

Agrochemical Applications

The stability and bioactivity of this compound make it valuable in the synthesis of agrochemicals, particularly herbicides and pesticides.

Key Findings:

- Fungicidal Compositions: Research indicates that this compound can be formulated into effective fungicides when combined with other active ingredients. Its mode of action involves inhibiting fungal growth pathways, making it a critical component in agricultural pest management strategies .

Materials Science Applications

In materials science, the unique properties of this compound contribute to the development of advanced materials with tailored functionalities.

Research Insights:

作用機序

The mechanism of action of “1-ethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide” depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity and selectivity towards these targets, influencing the compound’s overall effect.

類似化合物との比較

Table 1: Structural and Functional Comparison of Pyrazole Carboxamide Derivatives

Key Observations:

Substituent Influence on Bioactivity :

- The ethyl group at N1 in the target compound balances lipophilicity and steric hindrance, optimizing bioactivity. In contrast, a methyl group (compound 3) reduces steric bulk but may lower metabolic stability .

- Phenyl substitution (compound 7) increases lipophilicity but may reduce solubility, limiting bioavailability .

- Thiophene-containing derivatives (e.g., Penthiopyrad) exhibit fungicidal properties due to enhanced π-π stacking with biological targets .

Functional Group Impact :

Table 2: Activity Profiles of Selected Compounds

Key Observations:

- Trifluoromethyl Group : The CF₃ group is critical for electron-withdrawing effects , enhancing binding to enzymes like succinate dehydrogenase in fungi and nematodes .

- Chirality Effects : Derivatives with R-configurations (e.g., compound 5c) show superior herbicidal activity compared to racemic mixtures, highlighting the importance of stereochemistry .

Physicochemical Properties

Table 3: Physical Property Comparison

Key Observations:

生物活性

1-Ethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide is a compound of significant interest due to its diverse biological activities. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

This compound possesses a unique structure that enhances its interaction with biological systems. The trifluoromethyl group contributes to the compound's lipophilicity, facilitating better penetration through biological membranes and interactions with proteins.

Chemical Formula

- Molecular Formula : C7H7F3N2O2

- Molecular Weight : 202.14 g/mol

Structural Features

- Pyrazole Ring : A five-membered ring contributing to various biological activities.

- Trifluoromethyl Group : Enhances lipophilicity and solubility.

- Carboxamide Functional Group : Capable of forming hydrogen bonds, influencing molecular interactions.

Antimicrobial Activity

Research indicates that compounds containing the pyrazole moiety exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of pyrazole can inhibit the growth of various bacterial strains and fungi .

Anticancer Properties

This compound has been evaluated for its anticancer potential. It has demonstrated efficacy in inhibiting cell proliferation in several cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The compound induces apoptosis by enhancing caspase-3 activity, indicating its potential as an anticancer agent .

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation markers such as TNF-α and IL-6. In vitro studies indicate that pyrazole derivatives can significantly inhibit these inflammatory cytokines, suggesting their potential use in treating inflammatory diseases .

The mechanism by which this compound exerts its effects involves:

- Interaction with Target Proteins : The trifluoromethyl group enhances binding affinity to target proteins.

- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in cancer cell proliferation and inflammatory responses, such as topoisomerase II and EGFR .

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Various synthetic routes have been explored to optimize yield and purity.

Example Synthesis Route

- Starting Materials : Ethyl hydrazinecarboxylate and trifluoroacetic anhydride.

- Reaction Conditions : Conducted under inert atmosphere at elevated temperatures.

- Purification : The product is purified using recrystallization techniques.

Study 1: Anticancer Activity

In a recent study, the anticancer activity of this compound was evaluated against MDA-MB-231 cells. The results indicated a significant reduction in cell viability at concentrations above 5 μM, with notable morphological changes observed under microscopy.

Study 2: Anti-inflammatory Activity

Another investigation assessed the anti-inflammatory effects of the compound using a carrageenan-induced edema model in mice. The results showed that treatment with the compound significantly reduced paw swelling compared to the control group, demonstrating its potential as an anti-inflammatory agent.

Q & A

Q. What are the common synthetic routes for 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide, and how are intermediates characterized?

- Methodological Answer : The synthesis typically involves multi-step processes, including cyclocondensation and carboxamide formation. For example, a precursor like ethyl 3-(1-aminoethyl)-1H-pyrazole-5-carboxylate can react with acid chlorides (e.g., 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride ) under coupling conditions. Key steps include:

- Cyclocondensation : Ethyl 2-cyano-3-ethoxyacrylate reacts with hydrazine derivatives in alcoholic media under reflux .

- Coupling : Use of coupling reagents like EDCI/HOBt or DCC to form the carboxamide bond .

Intermediates are characterized via ¹H NMR (e.g., δ 1.21–1.48 ppm for ethyl groups, δ 7.77–8.61 ppm for aromatic protons ) and HPLC for purity assessment.

Q. How is this compound characterized structurally, and what analytical techniques are prioritized?

- Methodological Answer : Structural confirmation relies on:

- X-ray crystallography : Resolves crystal packing and substituent orientation, as demonstrated for related pyrazole oxime esters .

- NMR spectroscopy : Key signals include trifluoromethyl (δ -60 to -70 ppm in ¹⁹F NMR) and pyrazole ring protons (δ 6.6–8.6 ppm in ¹H NMR) .

- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., ESIMS m/z 450.2 for derivatives ).

Q. What primary biological activities are associated with this carboxamide, and how are they evaluated?

- Methodological Answer : Studies focus on antimicrobial and anticancer activities:

- Antimicrobial assays : Disk diffusion or MIC (Minimum Inhibitory Concentration) tests against S. aureus or E. coli .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ values reported for pyrazole-isoxazolo hybrids ).

Bioactivity is linked to the trifluoromethyl group enhancing lipophilicity and metabolic stability .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Methodological Answer : Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance carboxamide coupling efficiency .

- Catalyst use : Pd/C or CuI for Ullmann-type couplings in heterocyclic systems .

- Temperature control : Stepwise heating (e.g., 0°C → room temperature) minimizes side reactions .

A comparative study of methods shows yields ranging from 28% (room temperature) to 65% (reflux) .

Q. How can contradictions in spectroscopic data (e.g., NMR shifts) be resolved during structural confirmation?

- Methodological Answer : Contradictions arise from solvent effects, tautomerism, or impurities. Mitigation involves:

Q. What computational methods predict the reactivity and binding affinity of this compound in medicinal chemistry?

- Methodological Answer : Advanced tools include:

- DFT calculations : Models electrophilic substitution at the pyrazole ring (e.g., Fukui indices for trifluoromethyl group reactivity) .

- Molecular docking (AutoDock Vina) : Screens against targets like EGFR or COX-2, with binding energies ≤-8.5 kcal/mol for active derivatives .

- MD simulations : Assesses stability of ligand-protein complexes over 100 ns trajectories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。